ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic isoquinolinone derivative characterized by a 1,2-dihydroisoquinolin-1-one core scaffold. Key structural features include:
- A carbamoyl methyl group at the 2-position of the isoquinolinone ring, substituted with a 2,3-dimethylphenyl moiety.
- An ethyl propanoate ester linked via an ether oxygen at the 5-position.
While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural elucidation can be inferred from analogous methods described for related isoquinolinones. For example, UV and NMR spectroscopy (e.g., $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $) are standard techniques for confirming such structures, as demonstrated in studies isolating isoquinoline alkaloids . The molecular formula is hypothesized to be C$ _{25} $H$ _{26} $N$ _{2} $O$ _{5} $ (calculated by replacing the benzodioxin group in a structurally similar compound with the 2,3-dimethylphenyl carbamoylmethyl substituent) .
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-5-30-24(29)17(4)31-21-11-7-9-19-18(21)12-13-26(23(19)28)14-22(27)25-20-10-6-8-15(2)16(20)3/h6-13,17H,5,14H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLPICFKKUNFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The 1-oxo-1,2-dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction. A β-phenylethylamide precursor undergoes cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).
- Substrate Preparation : 5-Methoxy-β-phenylethylamide is treated with POCl₃ at 80°C for 6 hours.
- Cyclization : Intramolecular electrophilic aromatic substitution forms the dihydroisoquinoline ring.
- Oxidation : The 1-oxo group is introduced using potassium permanganate (KMnO₄) in acidic conditions.
Key Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Cyclization Agent | POCl₃ | 78–85 |
| Temperature | 80–100°C | — |
| Oxidation Agent | KMnO₄ (0.1 M H₂SO₄) | 90–95 |
Introduction of the Carbamoylmethyl Side Chain
Alkylation of the Isoquinolinone Nitrogen
The N-2 position of the isoquinolinone is alkylated with bromoacetyl bromide to introduce a reactive methylene bridge.
Procedure :
- Base Activation : The isoquinolinone (1.0 equiv) is deprotonated with sodium hydride (NaH) in dry tetrahydrofuran (THF).
- Alkylation : Bromoacetyl bromide (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
Reaction Equation :
$$ \text{Isoquinolinone} + \text{BrCH}2\text{COBr} \xrightarrow{\text{NaH, THF}} \text{N-CH}2\text{COBr-substituted intermediate} $$
Carbamoylation with 2,3-Dimethylaniline
The bromoacetyl intermediate undergoes nucleophilic substitution with 2,3-dimethylaniline to form the carbamoyl group.
Optimized Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (Et₃N, 2.0 equiv)
- Temperature : Reflux for 8 hours
- Yield : 70–75%
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbonyl carbon, displacing bromide.
Etherification with Ethyl Propanoate
Williamson Ether Synthesis
The 5-hydroxy group of the isoquinolinone intermediate is alkylated with ethyl 2-bromopropanoate under basic conditions.
Procedure :
- Deprotonation : The hydroxy group is activated with potassium carbonate (K₂CO₃) in acetone.
- Alkylation : Ethyl 2-bromopropanoate (1.5 equiv) is added, and the mixture is refluxed for 24 hours.
Key Challenges :
- Competing ester hydrolysis mitigated by anhydrous conditions.
- Steric hindrance at the 5-position addressed using polar aprotic solvents.
Yield Optimization :
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60°C | 65 |
| DMF | Cs₂CO₃ | 80°C | 72 |
Final Product Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers higher regioselectivity for ether bond formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Advantages :
- Mild conditions (room temperature).
- Compatible with acid-sensitive substrates.
Limitations :
Direct Carbamoylation via CDI-Mediated Coupling
1,1′-Carbonyldiimidazole (CDI) activates the carboxylic acid intermediate for coupling with 2,3-dimethylaniline, bypassing the bromoacetyl bromide step.
Procedure :
- Activation : CDI (1.1 equiv) reacts with acetic acid in DCM.
- Coupling : 2,3-Dimethylaniline (1.0 equiv) is added, followed by the isoquinolinone intermediate.
Yield Comparison :
| Method | Yield (%) |
|---|---|
| Bromoacetyl bromide | 70 |
| CDI-mediated | 68 |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Environmental Impact Mitigation
- Waste Streams : Bromide byproducts neutralized with AgNO₃ to recover silver bromide.
- Catalyst Recovery : Triphenylphosphine oxide from Mitsunobu reactions is filtrated and repurposed.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares its isoquinolinone scaffold with other derivatives, but its pharmacological and physicochemical properties are modulated by distinct substituents. A key comparison is with ethyl 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (C$ _{24} $H$ _{24} $N$ _{2} $O$ _{7} $) :
| Parameter | Target Compound | Ethyl 2-[2-(Benzodioxin-6-yl)... (C$ _{24} $H$ _{24} $N$ _{2} $O$ _{7} $) |
|---|---|---|
| Molecular Formula | C$ _{25} $H$ _{26} $N$ _{2} $O$ _{5} $ (hypothetical) | C$ _{24} $H$ _{24} $N$ _{2} $O$ _{7} $ |
| 2-Position Substituent | 2,3-Dimethylphenyl carbamoylmethyl | Benzodioxin-6-ylamino-oxoethyl |
| 5-Position Substituent | Ethyl propanoate ester | Ethyl propanoate ester |
| Key Structural Variance | Aromatic methyl groups (lipophilic) | Benzodioxin ring (polar, oxygen-rich) |
Bioactivity and Target Profiling
While specific bioactivity data for the target compound are unavailable, highlights that structural similarity strongly correlates with bioactivity profiles . For example:
- Isoquinolinones with carbamoyl methyl substituents are frequently associated with kinase inhibition or modulation of apoptosis-related proteins.
- Compounds sharing the ethyl propanoate ester moiety often exhibit improved metabolic stability compared to free carboxylic acids.
A hierarchical clustering analysis of 37 small molecules () revealed that structurally related compounds cluster into groups with similar modes of action, such as ATP-competitive kinase binding or tubulin polymerization inhibition . By analogy, the target compound may share bioactivity with benzodioxin-substituted isoquinolinones but with altered potency or selectivity due to its lipophilic substituent.
Data Table: Hypothetical Comparison of Isoquinolinone Derivatives
Research Implications and Limitations
- Structural Insights : The substitution pattern at position 2 critically determines bioactivity. Replacing polar groups (e.g., benzodioxin) with lipophilic aryl moieties may shift target selectivity.
- Data Gaps : Direct experimental data (e.g., IC$ _{50} $, pharmacokinetics) for the target compound are needed to validate these hypotheses.
Biological Activity
Ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, also known as E730-0267, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a variety of functional groups including an ester, an amide, and an aromatic ring. The following table summarizes its key chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H32N2O5 |
| CAS Number | Not specified |
| SMILES | CCOC(CC1N(CC(Nc2c(C)c(C)ccc2)=O)CCc(cc2OC)c1cc2OC)=O |
The biological activity of this compound appears to involve several mechanisms:
1. Enzyme Interaction:
The compound may interact with enzymes involved in neurological pathways. This interaction could modulate signaling pathways crucial for various physiological processes.
2. Receptor Binding:
It is hypothesized that the compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems and providing therapeutic effects in neurological disorders.
Antioxidant and Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant and antimicrobial activities. These properties are essential in combating oxidative stress and microbial infections .
Neuroprotective Effects
Studies suggest that the compound could serve as a scaffold for developing new pharmaceuticals targeting neurological disorders. Its structure allows for modifications that might enhance neuroprotective effects against conditions like Alzheimer's disease and Parkinson's disease .
Study on Neuroprotective Activity
A study evaluated the neuroprotective effects of similar isoquinoline derivatives. The results indicated that these compounds could inhibit neuronal apoptosis induced by oxidative stress in vitro. This suggests a potential application in neurodegenerative disease therapies .
Antimicrobial Activity Assessment
In another study, derivatives of the isoquinoline structure were tested for their antimicrobial efficacy against various pathogens. The findings revealed that certain modifications to the core structure significantly enhanced antimicrobial potency, indicating that this compound might also be effective against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate that influence its reactivity and biological activity?
- Methodological Answer : The compound’s reactivity is governed by its dihydroisoquinoline core, carbamoyl group, and ethyl ester functionality. The dihydroisoquinoline moiety may participate in π-π stacking interactions with biological targets, while the carbamoyl group enhances hydrogen-bonding potential. The ethyl ester improves lipophilicity, affecting membrane permeability. Structural analysis via NMR and X-ray crystallography (where available) is critical for confirming stereochemistry and substituent orientation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reaction conditions : Use of anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and catalysts like DMAP for carbamate formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC to isolate intermediates.
- Analytical validation : Purity assessment via HPLC (>95%) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity, concentration ranges). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and positive controls.
- Structural analogs : Compare activity across derivatives with systematic substituent modifications (e.g., 2,3-dimethylphenyl vs. 3,4-dimethoxyphenyl groups) to identify pharmacophores .
- Computational modeling : Perform molecular dynamics simulations to predict binding affinities to targets like kinases or GPCRs, followed by experimental validation via SPR or ITC .
Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound in disease models?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound or CRISPR-Cas9 screening to identify binding partners.
- Pathway analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated vs. untreated cells to map affected pathways (e.g., apoptosis, inflammation) .
- In vivo validation : Dose-response studies in rodent models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling (C, AUC) .
Q. What methodologies are effective for analyzing the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Quantify parent compound loss via UPLC-MS/MS .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
Data-Driven Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance the bioactivity of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications to the 2,3-dimethylphenyl group (e.g., halogens, methoxy) or ester moiety (e.g., methyl, tert-butyl).
- Activity cliffs : Use IC data from enzyme inhibition assays (e.g., IC values for COX-2 or PDE4) to identify critical substituents.
- 3D-QSAR modeling : Generate pharmacophore models using software like Schrödinger or MOE to predict optimal substituent configurations .
Q. What analytical techniques are most reliable for detecting and quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/tissue homogenates.
- Detection : LC-MS/MS with MRM transitions specific to the compound’s molecular ion (e.g., m/z 422 → 305 for quantification).
- Validation : Follow FDA guidelines for linearity (R > 0.99), precision (RSD < 15%), and recovery (>80%) .
Contradiction Analysis and Hypothesis Testing
Q. How should researchers address conflicting data regarding the compound’s selectivity for kinase targets?
- Methodological Answer :
- Kinase profiling : Use panels like Eurofins’ SelectScreen to test activity against 100+ kinases.
- Crystallography : Co-crystallize the compound with kinases (e.g., EGFR or JAK2) to identify binding modes.
- Off-target assays : Evaluate activity against unrelated enzymes (e.g., phosphatases) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
